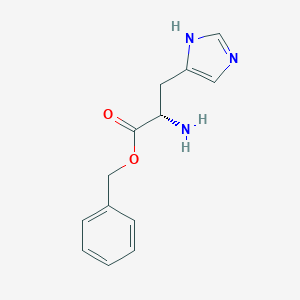

L-Histidine, phenylmethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

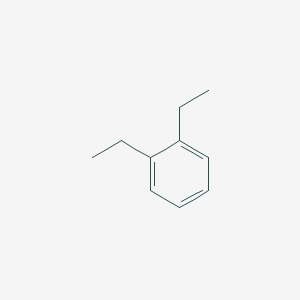

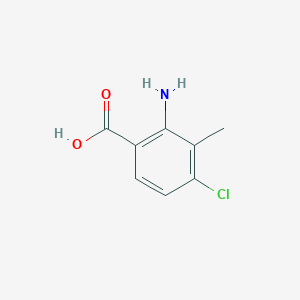

L-Histidine, phenylmethyl ester's synthesis, involves esterification processes that attach a phenylmethyl group to the carboxyl end of L-Histidine. This modification can alter the compound's reactivity, making it a versatile building block in peptide synthesis and organic chemistry. In the context of histidine derivatives, research has focused on developing efficient synthesis methods that retain the amino acid's chirality while introducing new functional groups (Grozinger et al., 1993).

Molecular Structure Analysis

The molecular structure of L-Histidine, phenylmethyl ester, like its parent amino acid, features an imidazole ring, which plays a critical role in its chemical behavior. The phenylmethyl ester group affects the molecule's overall polarity and solubility, potentially influencing its interaction with biological molecules. Studies on related histidine compounds have explored how modifications impact the amino acid's structure and properties, shedding light on the structural dynamics of such derivatives (Li & Hong, 2011).

Applications De Recherche Scientifique

Influence of Histidine on Metabolism

Metabolic Effects of Histidine : Histidine supplementation is explored for its potential therapeutic effects in various conditions. It's used for tissue protection in transplantation and cardiac surgery and as a supplement to potentially increase muscle performance. The administration of histidine may affect ammonia levels and several amino acids, including alanine, glutamine, and glutamate, while decreasing levels of glycine and branched-chain amino acids. These changes suggest that histidine supplementation could have implications for patients with liver injury and those looking to enhance muscle carnosine content (Holeček, 2020).

Histidine in Disease and Health

Histidine's Role in Human Health and Disease : Histidine's physiological roles include acting as a proton buffer, metal ion chelator, and scavenger of reactive oxygen species, among others. Fluctuations in histidine levels can impact bodily functions, with deficiencies linked to mental health issues such as Parkinson's disease and schizophrenia. Histidine has also been considered for its potential in treating schizophrenia (Alazawi et al., 2022).

Histidine and Kidney Diseases

Carnosine and Kidney Diseases : Carnosine, a dipeptide of beta-alanyl-L-histidine, shows promise in treating and preventing various kidney diseases due to its anti-inflammatory, anti-fibrotic, and antioxidant properties. Research suggests carnosine's potential in chronic kidney disease treatment and prevention, highlighting the need for further investigation into its therapeutic applications (Kiliś-Pstrusińska, 2020).

Histidine's Impact on Gastric Health

Histidine Decarboxylase and Gastric Health : Histidine decarboxylase inhibitors show potential in preventing gastric lesions, with studies indicating their effectiveness against ulcers induced by various factors. This highlights a novel approach to developing safe and effective anti-ulcer drugs, underscoring histidine's regulatory role in gastric acid production (Parmar et al., 1984).

Safety And Hazards

Orientations Futures

L-Histidine, one of the most prominent positively charged amino acids, has shown a lot of potential as a future molecular device . It has been acknowledged for its applications in designing future switching devices and logic gates . Further studies are needed to elucidate the effects of HIS supplementation on neurological disorders, atopic dermatitis, metabolic syndrome, diabetes, uraemic anaemia, ulcers, inflammatory bowel diseases, malignancies, and muscle performance during strenuous exercise .

Propriétés

IUPAC Name |

benzyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c14-12(6-11-7-15-9-16-11)13(17)18-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8,14H2,(H,15,16)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIQMEOYYYWDKF-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC2=CN=CN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CN=CN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Histidine, phenylmethyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B43080.png)

![(7R,8S)-8-(3,4-dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B43094.png)